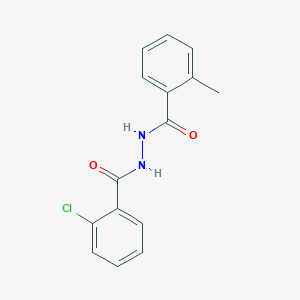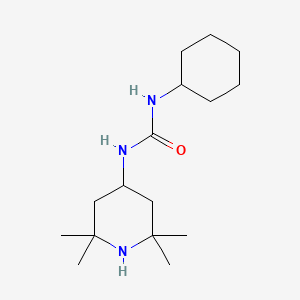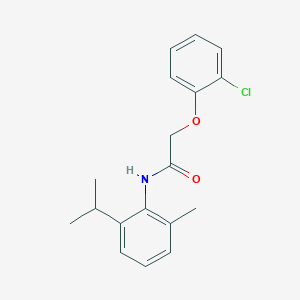
2-chloro-N'-(2-methylbenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-(2-methylbenzoyl)benzohydrazide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.0665554 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Hydrazone Compounds Synthesis : Research on hydrazone compounds like 2-chloro-5-nitro-N'-(4-methylbenzylidene)benzohydrazide has focused on their synthesis and structural characterization. These studies aim to explore the chemical properties, stability, and potential applications of hydrazone derivatives in various scientific fields, including material science and pharmaceuticals. The detailed structural analysis often involves techniques such as X-ray crystallography, which helps in understanding the molecular configuration and potential reactivity of these compounds (Lei et al., 2013).
Antimicrobial Activities
- Antimicrobial Studies on Benzohydrazide Derivatives : Studies on compounds such as N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide have evaluated their antimicrobial activities against various bacteria strains. These compounds are synthesized and tested for their effectiveness in inhibiting microbial growth, highlighting their potential as antimicrobial agents. The presence of electron-withdrawing groups like Cl and NO2 has been found to enhance the antimicrobial properties of these compounds, making them candidates for the development of new antimicrobial drugs (You-Yue Han, 2013).
Applications in Liquid Crystal Phase Research
- Supramolecular Dendrimers and Liquid-Crystalline Phases : Research on the design and synthesis of supramolecular dendrimers based on benzoate derivatives, such as methyl 3,4,5-trishydroxybenzoate, has led to the discovery of novel thermotropic cubic liquid-crystalline phases. These studies contribute to our understanding of self-organizing materials and their potential applications in the development of advanced materials with unique optical and electronic properties. The ability to design and control the assembly of these dendrimers into specific phases opens up new avenues in material science and nanotechnology (Balagurusamy et al., 1997).
Propriétés
IUPAC Name |
N'-(2-chlorobenzoyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFLWYVMSGBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
![N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5525819.png)
![(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5525820.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)
![2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole](/img/structure/B5525834.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
